4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate
Description
4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. The compound features a phenyl ring substituted with a methylsulfanyl group and a pentafluoroethane-1-sulfonate group, making it an interesting subject for research in organic chemistry and related disciplines.
Properties
CAS No. |
57728-78-6 |
|---|---|
Molecular Formula |
C9H7F5O3S2 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl) 1,1,2,2,2-pentafluoroethanesulfonate |
InChI |
InChI=1S/C9H7F5O3S2/c1-18-7-4-2-6(3-5-7)17-19(15,16)9(13,14)8(10,11)12/h2-5H,1H3 |
InChI Key |
QUJGZFQRYGBDPA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OS(=O)(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate typically involves the reaction of 4-(methylsulfanyl)phenol with pentafluoroethane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the sulfonate group or modify the phenyl ring.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenyl derivatives.
Scientific Research Applications
4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing sulfonate groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methylsulfanyl group can undergo oxidation, leading to the formation of reactive intermediates that can further participate in chemical transformations.
Comparison with Similar Compounds
- 4-(Methylsulfanyl)phenyl 4-methylbenzenesulfonate
- 4-(Methylsulfanyl)phenyl 4-methylbenzenesulfonate
- 4-(Methylsulfanyl)phenyl 4-methylbenzenesulfonate
Comparison: 4-(Methylsulfanyl)phenyl pentafluoroethane-1-sulfonate is unique due to the presence of the pentafluoroethane-1-sulfonate group, which imparts distinct chemical properties compared to other sulfonate derivatives. This makes it particularly useful in applications requiring high reactivity and stability under various conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
